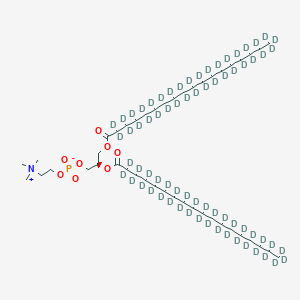

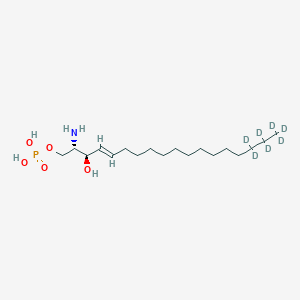

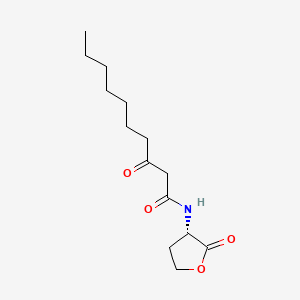

10-Methyldodec-2-en-4-olide

Descripción general

Descripción

Mecanismo De Acción

Los efectos antibacterianos y antifúngicos de la 10-Metildodec-2-en-4-olida se deben principalmente a su capacidad para interrumpir las membranas celulares e inhibir las enzimas esenciales en los microorganismos. El compuesto se dirige a vías moleculares específicas involucradas en la síntesis de la pared celular y la producción de energía, lo que lleva a la muerte celular .

Compuestos Similares:

- 5-Metildodec-2-en-4-olida

- 6-Metildodec-2-en-4-olida

- 7-Metildodec-2-en-4-olida

Comparación: La 10-Metildodec-2-en-4-olida es única debido a su posición específica del grupo metilo, que influye en su actividad biológica y reactividad química. En comparación con sus análogos, exhibe una mayor eficacia antibacteriana y antifúngica, lo que la convierte en un compuesto valioso en diversas aplicaciones .

Análisis Bioquímico

Biochemical Properties

10-Methyldodec-2-en-4-olide plays a crucial role in biochemical reactions, particularly due to its antibacterial activity. It interacts with several enzymes and proteins within microbial cells. For instance, it has been shown to inhibit the growth of Botrytis cinerea, Saccharomyces cerevisiae, Staphylococcus aureus, and Micrococcus luteus . The nature of these interactions often involves the disruption of cell wall synthesis or interference with essential metabolic pathways, leading to the inhibition of microbial growth.

Cellular Effects

The effects of this compound on various cell types are profound. In bacterial cells, it disrupts normal cellular processes, leading to cell death. This compound influences cell signaling pathways by inhibiting quorum sensing, a critical process for bacterial communication and biofilm formation . Additionally, this compound can alter gene expression patterns, leading to the downregulation of genes essential for cell survival and metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific enzymes, inhibiting their activity and thus disrupting essential biochemical pathways. For example, it can inhibit enzymes involved in cell wall synthesis, leading to weakened cell walls and eventual cell lysis . Additionally, this compound may interact with DNA or RNA, affecting gene expression and protein synthesis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Initially, it exhibits strong antibacterial activity, but its effectiveness can diminish due to degradation or the development of microbial resistance. Studies have shown that this compound remains stable under certain conditions but may degrade under prolonged exposure to light or heat . Long-term effects on cellular function include persistent inhibition of growth and metabolic activity in susceptible microbial strains.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it effectively inhibits bacterial growth without significant toxicity. At higher doses, it can cause adverse effects, including toxicity to host tissues . Threshold effects observed in studies indicate that there is a narrow therapeutic window where the compound is both effective and safe.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as fatty acid synthase, affecting the synthesis and degradation of fatty acids . This interaction can lead to changes in metabolic flux and alterations in metabolite levels, impacting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . The compound tends to accumulate in lipid-rich regions, affecting its localization and activity.

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and cell membrane. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its activity, as it needs to be in proximity to its target enzymes and biomolecules to exert its effects.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de la 10-Metildodec-2-en-4-olida típicamente involucra la ciclización de precursores apropiados bajo condiciones controladas. Un método común incluye el uso de un intermedio de furanona, que se cicliza para formar el anillo de lactona .

Métodos de Producción Industrial: La producción industrial de la 10-Metildodec-2-en-4-olida a menudo involucra procesos de fermentación utilizando especies de Streptomyces. El compuesto se extrae y purifica luego utilizando varias técnicas cromatográficas .

Análisis De Reacciones Químicas

Tipos de Reacciones: La 10-Metildodec-2-en-4-olida puede experimentar varios tipos de reacciones químicas, incluyendo:

Oxidación: El compuesto se puede oxidar para formar los ácidos carboxílicos correspondientes.

Reducción: Las reacciones de reducción pueden convertir el anillo de lactona en un diol.

Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, particularmente en el anillo de lactona.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se suelen utilizar agentes reductores como el hidruro de aluminio y litio.

Sustitución: Los nucleófilos como aminas y alcoholes se pueden utilizar en condiciones básicas.

Principales Productos Formados:

Oxidación: Ácidos carboxílicos.

Reducción: Dioles.

Sustitución: Lactonas sustituidas.

Aplicaciones Científicas De Investigación

La 10-Metildodec-2-en-4-olida tiene una amplia gama de aplicaciones en la investigación científica:

Química: Utilizado como bloque de construcción en síntesis orgánica y como compuesto de referencia en química analítica.

Biología: Estudiado por su papel en las interacciones microbianas y como molécula de señalización en la detección de quórum.

Industria: Utilizado en el desarrollo de agentes antimicrobianos y como agente saborizante en la industria alimentaria.

Comparación Con Compuestos Similares

- 5-Methyldodec-2-en-4-olide

- 6-Methyldodec-2-en-4-olide

- 7-Methyldodec-2-en-4-olide

Comparison: 10-Methyldodec-2-en-4-olide is unique due to its specific methyl group position, which influences its biological activity and chemical reactivity. Compared to its analogs, it exhibits higher antibacterial and antifungal efficacy, making it a valuable compound in various applications .

Propiedades

IUPAC Name |

2-(6-methyloctyl)-2H-furan-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O2/c1-3-11(2)7-5-4-6-8-12-9-10-13(14)15-12/h9-12H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFMQUACVCCNBRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCCCCC1C=CC(=O)O1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R,4R,7Z,11S,15E,19aR,22S,23S,23aR,25R,26S,27R)-11-acetyl-3,4,10,11,21,22,23,23a-octahydro-22,25,27-trihydroxy-22,26-dimethyl-20H-11,15-methano-23,2,4,19a-[1,2]propanediyl[3]ylidene-2H,13H,19H-1,5,12,18-benzotetraoxacycloheneicosin-6,17(9H,14H)-dione](/img/structure/B3026018.png)

![[3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B3026021.png)

![(1R,2R,5S,8S,9S,12R,14S,17R,18R,21S,24S,25S,28R,30S)-2,9,18,25-Tetramethyl-12,28-bis[(1S)-1-[(2S,5R)-5-methyloxolan-2-yl]ethyl]-11,27,33,34,35,36-hexaoxapentacyclo[28.2.1.15,8.114,17.121,24]hexatriacontane-3,10,19,26-tetrone](/img/structure/B3026026.png)

![trans-rel-3,4-difluoro-N-methyl-N-[(2-(1-pyrrolidinyl)cyclohexyl]-benzeneacetamide, monohydrochloride](/img/structure/B3026032.png)